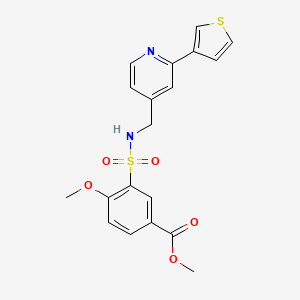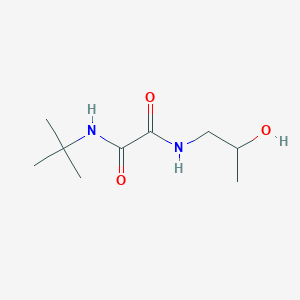
5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms. It also contains a piperazine ring, which is a common motif in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the two ring systems .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the piperazine ring is often involved in reactions with acids and bases, while the thiadiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high melting point and boiling point due to the presence of the ring systems and the nitrogen and sulfur atoms .Scientific Research Applications
Anticancer Drug Development
The compound has been used in the design of new compounds suitable as starting points for anticancer drug development . A novel series of benzoxazoles with pharmaceutically advantageous piperazine and fluorine moieties attached to them were synthesized . Some of these new benzoxazoles show potential anticancer activity .
Lung Cancer Selective Properties
Two of the intermediates show lung cancer selective properties at low concentrations where healthy cells are unaffected . This indicates a selectivity window for anticancer compounds .
PET Imaging of Colony-Stimulating Factor 1 Receptor (CSF1R)
The compound has been used in the development of a ligand for PET imaging of CSF1R . CSF1R is an emerging target for neuroinflammation imaging .
Neuroinflammation Imaging
The compound has been used in the development of a ligand for PET imaging of neuroinflammation . Neuroinflammation involves activation of glial cells in the brain, and activated microglia play a particularly important role in neurodegenerative diseases such as Alzheimer’s disease .
Radioligand for CSF1R Imaging
The compound has been used in the development of a radioligand for CSF1R imaging . The radioligand underwent little metabolism in the mouse brain .
Antiviral Activity
Although not directly related to “5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole”, indole derivatives with similar structures have been investigated for antiviral activity . This suggests potential for further research into the antiviral properties of this compound.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[4-(2-fluoroethyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4S/c1-8-11-9(15-12-8)14-6-4-13(3-2-10)5-7-14/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUYOHASISXBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)



![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2944021.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)
![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)


![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)

